(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine
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Overview
Description
(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine typically involves the condensation of 5-methyl-2-hydrazinopyridine with phenyl(2-pyridyl)methanone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Phenylhydrazine: A compound with a phenyl group attached to a hydrazine moiety.
2-Pyridylmethanone: A ketone with a pyridine ring.
Uniqueness
(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-methyl-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C18H16N4/c1-14-10-11-17(20-13-14)21-22-18(15-7-3-2-4-8-15)16-9-5-6-12-19-16/h2-13H,1H3,(H,20,21) |
InChI Key |
XTQFGOVMCQYQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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